2-(4-chlorophenyl)ethanesulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLOYHZHKDCZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374031 | |
| Record name | 2-(4-chlorophenyl)ethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76653-13-9 | |
| Record name | 2-(4-chlorophenyl)ethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 4 Chlorophenyl Ethanesulfonyl Chloride
Established Synthetic Pathways
Established methods for synthesizing 2-(4-chlorophenyl)ethanesulfonyl chloride rely on well-documented chemical transformations, providing reliable routes to this important compound.
A traditional and direct method for the preparation of sulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. google.com For this compound, this involves the treatment of a precursor like sodium 2-(4-chlorophenyl)ethanesulfonate with a strong chlorinating agent. Thionyl chloride (SOCl₂), often in the presence of a catalyst such as N,N-dimethylformamide (DMF), is commonly employed for this transformation. The reaction proceeds by converting the sulfonate salt into the desired sulfonyl chloride.
One documented procedure involves heating sodium 4-chloro-β-phenethylsulfonate with thionyl chloride in benzene (B151609) for several hours to yield this compound. lookchem.com This approach, while effective, utilizes hazardous reagents and solvents, prompting the development of alternative methods.
Table 1: Synthesis from Sodium 2-(4-chlorophenyl)ethanesulfonate
| Reactant | Reagent | Solvent | Conditions | Yield |
|---|
Interactive data based on documented synthesis protocols. lookchem.com
A more contemporary and widely adopted strategy for synthesizing sulfonyl chlorides involves the oxidative chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net This multi-step, one-pot process is valued for its use of readily available, odorless, and stable starting materials. organic-chemistry.org The synthesis begins with the reaction of an appropriate alkyl halide, in this case, 1-(2-bromoethyl)-4-chlorobenzene, with inexpensive thiourea (B124793) to form the corresponding S-alkylisothiourea salt. organic-chemistry.orgresearchgate.net
This intermediate salt is then subjected to oxidative chlorination without the need for isolation. Various chlorinating systems can be used, with N-chlorosuccinimide (NCS) in an acidic aqueous medium being a prominent example. organic-chemistry.orgresearchgate.net This step effectively converts the isothiourea group into the sulfonyl chloride moiety.
Table 2: Two-Step Synthesis from 1-(2-bromoethyl)-4-chlorobenzene
| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | 1-(2-bromoethyl)-4-chlorobenzene | Thiourea | S-[2-(4-chlorophenyl)ethyl]isothiouronium bromide |
| 2 | S-[2-(4-chlorophenyl)ethyl]isothiouronium bromide | N-chlorosuccinimide (NCS), Acid (e.g., HCl) | this compound |
This table outlines the general pathway for the synthesis via an S-alkylisothiourea salt intermediate. organic-chemistry.org
Development of Environmentally Conscious and Sustainable Synthesis Protocols
Traditional methods for sulfonyl chloride synthesis often relied on harsh and hazardous reagents, such as chlorine gas, or produced malodorous and toxic byproducts like thiols. organic-chemistry.orgresearchgate.net In response, significant research efforts have been directed toward creating greener and more sustainable protocols.
The synthesis pathway via S-alkylisothiourea salts represents a major advancement in this area. organic-chemistry.orggoogle.com This method is considered environmentally friendly for several key reasons:
Avoidance of Hazardous Reagents: It circumvents the use of highly toxic and difficult-to-handle chlorine gas. researchgate.net
Use of Odorless Precursors: The S-alkylisothiourea salts are odorless, crystalline solids, which is a significant improvement over the use of volatile and foul-smelling thiols. organic-chemistry.org
Milder Reaction Conditions: The oxidative chlorination can be carried out under mild conditions, often at temperatures between 0 °C and 40 °C. researchgate.net
Sustainable Byproducts: When N-chlorosuccinimide (NCS) is used as the oxidant, the primary byproduct is succinimide (B58015). This water-soluble compound can be recovered from the aqueous phase and conveniently recycled back into the starting reagent (NCS) by treatment with sodium hypochlorite (B82951) (bleach), making the process sustainable and economical. organic-chemistry.orgresearchgate.netgoogle.com
Alternative "clean" oxidants, such as bleach or sodium chlorite (B76162) (NaClO₂), have also been successfully employed in this pathway, further enhancing its environmental credentials by offering simple, safe, and economic options. organic-chemistry.org
Table 3: Comparison of Synthetic Methodologies
| Feature | Traditional Methods (e.g., Chlorine Gas) | S-Alkylisothiourea Salt Method |
|---|---|---|
| Starting Materials | Often odorous thiols or sulfonic acids | Odorless, stable alkyl halides and thiourea organic-chemistry.org |
| Chlorinating Agent | Toxic chlorine gas, harsh chlorinating agents researchgate.net | N-chlorosuccinimide (NCS), Bleach, NaClO₂ organic-chemistry.orgorganic-chemistry.org |
| Byproducts | Acidic and/or toxic gases | Recyclable succinimide organic-chemistry.orgresearchgate.net |
| Operational Safety | High; requires specialized handling | High; operationally simple and safer organic-chemistry.org |
| Environmental Impact | Higher pollution potential | Lower; considered an environmentally benign route google.comorganic-chemistry.org |
This table provides a comparative overview of the environmental and safety aspects of different synthetic approaches.
Exploration of Novel Preparative Routes
The exploration of novel routes for the synthesis of this compound is driven by the continuous need for improved efficiency, safety, and sustainability in chemical manufacturing. While the S-alkylisothiourea salt method is a significant innovation over older techniques, research into new reagents and catalytic systems continues.
The development of methods using different oxidative chlorination systems for S-alkylisothiourea salts, such as those employing tert-butyl hypochlorite or sodium chlorite, represents an ongoing refinement of this pathway. organic-chemistry.orgthieme-connect.com These alternatives offer different reactivity profiles and may be advantageous for specific substrates or large-scale production scenarios.
Furthermore, broader innovations in sulfonyl chloride synthesis could pave the way for new approaches. For instance, Sandmeyer-type reactions using stable sulfur dioxide surrogates like DABSO (DABCO·SO₂) have emerged as a novel method for converting anilines into sulfonyl chlorides. organic-chemistry.org While a direct application to the aliphatic this compound has not been detailed, the principles of using stable, solid SO₂ sources represent a frontier in synthetic methodology that could inspire future novel routes, moving away from traditional sulfur-based starting materials entirely. organic-chemistry.org
Chemical Reactivity and Mechanistic Investigations of 2 4 Chlorophenyl Ethanesulfonyl Chloride
Fundamental Reaction Pathways and General Reactivity
2-(4-chlorophenyl)ethanesulfonyl chloride, as a member of the sulfonyl chloride class of compounds, exhibits high reactivity as an electrophile. fiveable.me This reactivity stems from the potent electron-withdrawing nature of the sulfonyl group, which polarizes the sulfur-chlorine bond and renders the sulfur atom susceptible to nucleophilic attack. Consequently, the chloride ion is an effective leaving group. fiveable.me
The principal reactions of sulfonyl chlorides involve the substitution of the chloride by a nucleophile. wikipedia.org These reactions are fundamental in organic synthesis for introducing the sulfonyl moiety into various molecules. fiveable.me Key examples of these transformations include:
Hydrolysis : In the presence of water, this compound is expected to hydrolyze to form the corresponding 2-(4-chlorophenyl)ethanesulfonic acid. wikipedia.org
Alcoholysis : Reaction with alcohols yields sulfonate esters, which are significant intermediates in further synthetic applications. fiveable.mewikipedia.org
Aminolysis : Reaction with primary or secondary amines produces sulfonamides, a class of compounds with diverse applications. fiveable.mewikipedia.org
Beyond these direct substitution pathways, the presence of hydrogen atoms on the carbon adjacent (α-carbon) to the sulfonyl group in this compound introduces an alternative reaction route: an elimination reaction to form a sulfene (B1252967) intermediate. This pathway is particularly favored under basic conditions and can compete with direct nucleophilic substitution. nih.gov
| Reactant (Nucleophile) | Product Type | General Reaction Scheme |
|---|---|---|
| Water (H₂O) | Sulfonic Acid | Ar-CH₂CH₂-SO₂Cl + H₂O → Ar-CH₂CH₂-SO₃H + HCl |
| Alcohol (R'OH) | Sulfonate Ester | Ar-CH₂CH₂-SO₂Cl + R'OH → Ar-CH₂CH₂-SO₂OR' + HCl |
| Amine (R'₂NH) | Sulfonamide | Ar-CH₂CH₂-SO₂Cl + R'₂NH → Ar-CH₂CH₂-SO₂NR'₂ + HCl |
| Ar = 4-chlorophenyl |
Role of Reactive Intermediates in Transformations
The reaction mechanisms of this compound are often dictated by the formation of transient, highly reactive intermediates. Understanding the generation and subsequent reactions of these species is crucial to controlling the product distribution.
Generation and Reactivity of Sulfene Intermediates
For alkanesulfonyl chlorides possessing α-hydrogens, such as this compound, reaction via an elimination-addition mechanism is possible. nih.gov This pathway involves the abstraction of an α-proton by a base (often a tertiary amine) to generate a highly reactive sulfene intermediate (Ar-CH=SO₂). nih.gov This process can be a significant pathway, especially when promoted by tertiary amines. nih.govcdnsciencepub.com
Once formed, the sulfene is a powerful electrophile and reacts rapidly with available nucleophiles in the reaction mixture. For example, in the presence of an alcohol, the sulfene will be trapped to form the corresponding sulfonate ester. cdnsciencepub.com Studies on phenylmethanesulfonyl chloride have shown that under neutral solvolytic conditions, the direct substitution pathway dominates, but under basic conditions, hydrogen-deuterium exchange provides evidence for the formation of the sulfene intermediate. nih.gov
Formation and Transformations of Beta Sultones
Sulfenes are known to undergo cycloaddition reactions. While direct evidence for the formation of a beta-sultone from this compound is not prominent in the literature, the general reactivity of sulfenes includes [2+2] cycloadditions with electron-rich alkenes or carbonyl compounds to form four-membered rings like thietane (B1214591) dioxides or beta-sultones.
Beta-sultones, which are cyclic esters of β-hydroxy sulfonic acids, are valuable chemical intermediates. google.com They are conventionally prepared by the reaction of an olefin with sulfur trioxide. google.comgoogle.com For instance, fluorinated beta-sultones can be produced by reacting a fluorinated olefin with oleum. google.com These sultones can then be transformed into other useful compounds like fluoroalkylsulfonyl fluorides and fluoroalkyl sulfonic acids through hydrolysis and other reactions. google.com The reactivity of the strained four-membered ring in beta-sultones makes them versatile precursors in organic synthesis.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the sulfonyl sulfur is a cornerstone of the reactivity of this compound. fiveable.me These reactions typically proceed through a bimolecular mechanism.
Nucleofugality of the Sulfonyl Chloride Group
The high reactivity of sulfonyl chlorides in nucleophilic substitution reactions is largely attributable to the excellent leaving group ability, or nucleofugality, of the chloride ion. fiveable.me The sulfonyl group (—SO₂—) is strongly electron-withdrawing, which significantly stabilizes the departing chloride anion, making its displacement energetically favorable. This effect is central to why sulfonyl chlorides are potent electrophiles and readily react with a wide array of nucleophiles. fiveable.me The mechanism for these substitutions is generally considered to be a concerted Sₙ2-type process at the sulfur atom. nih.govresearchgate.netnih.gov
| Factor | Influence on Reactivity | Rationale |
|---|---|---|
| Sulfonyl Group | Enhances Reactivity | Strong electron-withdrawing nature polarizes the S-Cl bond and stabilizes the leaving group. fiveable.me |
| Chloride Ion | Good Leaving Group | Its ability to depart as a stable anion (Cl⁻) facilitates the substitution reaction. fiveable.me |
| Mechanism | Typically Sₙ2 | The reaction often proceeds via a single transition state with inversion of configuration at the sulfur center. nih.govnih.gov |
Vinylogous Nucleophilic Catalysis in Related Systems
In systems where a carbon-carbon double bond is conjugated with the sulfonyl chloride group, such as in ethenesulfonyl chloride, a specific mechanism known as vinylogous nucleophilic catalysis can operate. cdnsciencepub.comrsc.org This pathway is observed in the reaction of ethenesulfonyl chloride with alcohols in the presence of a tertiary amine catalyst (e.g., pyridine). cdnsciencepub.comresearchgate.net
The mechanism is proposed to involve the following steps:
Nucleophilic attack of the tertiary amine on the β-carbon of the double bond.
This is followed by an elimination step that generates a sulfene intermediate.
The highly reactive sulfene is then trapped by the alcohol to give the final sulfonate ester product.
Experimental evidence, including deuterium (B1214612) labeling studies, has shown that this vinylogous nucleophilic catalysis is the major pathway for the reaction of ethenesulfonyl chloride under these conditions. cdnsciencepub.com While this compound itself does not possess the required conjugation, this mechanism is a key example of the complex, base-mediated reaction pathways available to related sulfonyl chloride structures.
Elimination Reactions and Pathways
The reaction of this compound with a base is anticipated to proceed through an elimination pathway to yield 4-chlorostyrene. The primary mechanism for this transformation is the bimolecular elimination (E2) reaction. The E2 mechanism is a single, concerted step where a base abstracts a proton from the carbon beta to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond.
The key features of the E2 reaction for this compound are:
Kinetics: The reaction is expected to follow second-order kinetics, being first order in both the substrate and the base. The rate law can be expressed as: Rate = k[this compound][Base].
Stereochemistry: The E2 reaction exhibits a strong preference for an anti-periplanar arrangement of the abstracted proton and the leaving group. This stereoelectronic requirement dictates the geometry of the transition state, where the orbitals of the C-H bond, the C-C bond, and the C-S bond are aligned for optimal overlap in the formation of the new π-bond.
Base: Strong bases are typically required to facilitate E2 reactions. The strength of the base can influence the reaction rate and the nature of the transition state.
Leaving Group: The sulfonyl chloride group (-SO₂Cl) is a good leaving group, which facilitates the elimination process.
Mechanistic investigations into the E2 reactions of closely related 2-phenylethyl derivatives provide significant insights into the transition state of this process. A key tool in these investigations is the determination of the kinetic isotope effect (KIE), which compares the rate of reaction of a deuterated substrate with its non-deuterated counterpart. For the elimination of 2-phenylethyl derivatives, significant primary hydrogen isotope effects (kH/kD) are observed, indicating that the β-C-H bond is being broken in the rate-determining step, a hallmark of the E2 mechanism.
The magnitude of the kinetic isotope effect provides information about the nature of the E2 transition state. For the reaction of 2-phenylethyl derivatives with ethoxide in ethanol, the kH/kD values vary with the nature of the leaving group.
| Leaving Group (X) | kH/kD |
|---|---|
| -Br | 7.1 |
| -OTs | 5.7 |
| -S(CH₃)₂⁺ | 5.1 |
| -N(CH₃)₃⁺ | 3.0 |
This data suggests that the extent of C-H bond cleavage in the transition state is dependent on the leaving group's ability. For a better leaving group like bromide, the C-Br bond is significantly broken in the transition state, leading to more advanced C-H bond cleavage and a larger isotope effect. Conversely, for a poorer leaving group like the trimethylammonium ion, the C-N bond is less broken, and consequently, the C-H bond cleavage is also less advanced, resulting in a smaller isotope effect. It is expected that the this compound would exhibit a kinetic isotope effect in a similar range, reflecting significant C-H bond breaking in the E2 transition state.
Structure-Reactivity Relationship Studies of this compound and its Analogues
The structure of this compound and its analogues can significantly influence the rate and mechanism of their elimination reactions. The electronic effects of substituents on the phenyl ring can be quantitatively assessed using the Hammett equation, which relates the rate or equilibrium constant of a reaction to the electronic properties of the substituent.
The Hammett equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For the E2 elimination of substituted β-phenylethyl chlorides, a Hammett rho value of +2.61 has been determined. A positive rho value indicates that the reaction is accelerated by electron-withdrawing substituents and retarded by electron-donating substituents. This is consistent with the development of a negative charge on the β-carbon in the transition state, which is stabilized by electron-withdrawing groups. This suggests a transition state with significant carbanionic character at the β-carbon.
Given that this compound has an electron-withdrawing chloro substituent in the para position (σₚ for Cl = +0.23), its rate of elimination is expected to be faster than that of the unsubstituted 2-phenylethanesulfonyl chloride. The chloro group helps to stabilize the developing negative charge on the β-carbon in the E2 transition state through its inductive effect.
The nature of the leaving group also plays a crucial role in the structure-reactivity relationship. As discussed in the previous section, the leaving group's ability influences the character of the transition state. For a series of 2-phenylethyl derivatives, the reactivity generally increases with the ability of the leaving group to depart.
The interplay between the substituent on the phenyl ring and the leaving group determines the precise nature of the E2 transition state, which can range from "E1cb-like" (significant carbanionic character at the β-carbon) to "E1-like" (significant carbocationic character at the α-carbon), with a central E2 transition state being the most common. The positive rho value for the elimination of β-phenylethyl chlorides suggests a transition state that is closer to the E1cb end of the spectrum.
Applications of 2 4 Chlorophenyl Ethanesulfonyl Chloride in Advanced Organic Synthesis
Utility as a Versatile Sulfonylating Agent
As a sulfonylating agent, 2-(4-chlorophenyl)ethanesulfonyl chloride is employed to introduce the sulfonyl group into different molecules, a process that can enhance or modify their chemical properties. Sulfonyl chlorides are chlorides of the corresponding sulfonic acids and are known to react readily with a wide range of nucleophiles. georganics.sk The primary role of this compound is to form new carbon-sulfur, oxygen-sulfur, and nitrogen-sulfur bonds, making it a valuable tool for synthetic chemists.
The reactivity of the sulfonyl chloride group allows it to serve as a key intermediate in the synthesis of various specialty chemicals. chemimpex.com This functional group can be used to activate hydroxyl groups in alcohols, transforming them into better leaving groups for subsequent nucleophilic substitution or elimination reactions. Furthermore, the 2-(4-chlorophenyl)ethanesulfonyl group can be used as a protecting group for amines. A similar compound, 2-(trimethylsilyl)ethanesulfonyl chloride, is recognized as an excellent reagent for the functionalization and protection of amines, which can later be deprotected under specific conditions. cdnsciencepub.com This protective strategy is crucial in multi-step syntheses where the reactivity of an amine group needs to be temporarily masked.
Construction of Sulfonamide Architectures
One of the most prominent applications of this compound is in the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceutical agents, including antibiotics. ucl.ac.uk The standard and most common method for creating this linkage is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.comd-nb.info
This reaction, often referred to as sulfonylation, involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. The process typically requires the presence of a base, such as pyridine or triethylamine (TEA), to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. cbijournal.comresearchgate.net The versatility of this reaction allows for the synthesis of a diverse library of sulfonamide derivatives by varying the amine component.
| Reaction Component 1 | Reaction Component 2 | Base | Product |
| This compound | Primary Amine (R-NH₂) | Pyridine or TEA | N-substituted Sulfonamide |
| This compound | Secondary Amine (R₂-NH) | Pyridine or TEA | N,N-disubstituted Sulfonamide |
Synthesis of Sulfonate Esters and Related Derivatives
In addition to sulfonamides, this compound is a key reagent for the synthesis of sulfonate esters. A widely used method for preparing these esters involves the treatment of an alcohol or a phenol with a sulfonyl chloride in the presence of an amine base. eurjchem.com The mechanism involves a nucleophilic attack by the alcohol's oxygen on the sulfur atom, leading to the displacement of the chloride. youtube.com
Sulfonate esters are valuable intermediates in organic synthesis because the sulfonate group is an excellent leaving group, often used in substitution and elimination reactions. eurjchem.com The compound's utility also extends to the synthesis of other related sulfur-containing derivatives. For instance, sulfonyl chlorides can be converted into sulfinate esters through a one-pot reductive esterification process. acs.org They can also serve as precursors for sulfinamides via in situ reduction methods. nih.gov
| Starting Material | Reagent | Product Type | Significance |
| Alcohol (R-OH) | This compound | Sulfonate Ester | Creates excellent leaving groups for further reactions. eurjchem.com |
| Phenol (Ar-OH) | This compound | Aryl Sulfonate Ester | Used in transition-metal-catalyzed reactions. eurjchem.com |
| This compound | Reducing Agent + Amine | Sulfinamide | Precursor to other functional groups like sulfonimidoyl chlorides. nih.gov |
Role as a Key Building Block in Complex Molecular Architectures
Beyond the formation of simple sulfonamides and sulfonate esters, this compound serves as a fundamental building block for constructing more intricate and complex molecules. The introduction of the 2-(4-chlorophenyl)ethanesulfonyl moiety can be a critical step in a longer synthetic route, imparting specific steric or electronic properties to an intermediate or serving as a handle for further chemical transformations.
For example, related aryl sulfonyl chlorides are used in the deoxygenative C2-H sulfonylation of quinoline N-oxides to produce 2-sulfonylquinolines, which are important heterocyclic compounds. nih.gov This demonstrates how a sulfonyl chloride can be used to functionalize a specific position on a complex heterocyclic core. The ability to form stable linkages with various functional groups makes this reagent a reliable component in the convergent synthesis of elaborate molecular targets. Its role as a protecting group for amines is another instance of its utility as a building block, where it facilitates complex transformations on other parts of a molecule before being removed. cdnsciencepub.com
Precursor to Biologically Relevant Sulfonyl-Containing Compounds
The sulfonamide linkage is a privileged structure in medicinal chemistry, and its presence is a defining feature of many biologically active compounds. d-nb.info Consequently, this compound is a valuable precursor for the synthesis of new chemical entities with potential therapeutic applications. By reacting it with various amines, chemists can generate libraries of novel sulfonamides for biological screening.
The sulfonamide motif is found in a range of pharmaceuticals, including antibacterial drugs and carbonic anhydrase inhibitors. cbijournal.com Furthermore, related sulfonyl chlorides have been used in the development of selective inhibitors for oncogenic kinases, which are targets in cancer therapy. chemicalbook.com The 2-(4-chlorophenyl)ethanesulfonyl fragment provides a specific lipophilic and structural element that can be tailored and optimized through synthetic modifications to achieve desired biological activity and selectivity. chemimpex.com
Computational and Theoretical Studies on 2 4 Chlorophenyl Ethanesulfonyl Chloride
Quantum Chemical Investigations and Molecular Orbital Analysis (e.g., DFT, HOMO/LUMO)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. For 2-(4-chlorophenyl)ethanesulfonyl chloride, DFT calculations would typically be used to optimize the molecular geometry and to determine the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons, indicating regions susceptible to electrophilic attack. In the case of this compound, the HOMO is expected to be localized primarily on the 4-chlorophenyl ring, which is the most electron-rich part of the molecule.
The LUMO , on the other hand, is the lowest energy orbital that can accept electrons, signifying regions prone to nucleophilic attack. For this compound, the LUMO is anticipated to be centered on the sulfonyl chloride group (-SO₂Cl), specifically on the sulfur atom. This is due to the high electronegativity of the oxygen and chlorine atoms, which withdraw electron density from the sulfur, making it highly electrophilic.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Computational studies on similar organic molecules have shown that the HOMO-LUMO gap can be used to predict their biological activity and polarizability. For instance, a lower HOMO-LUMO energy gap in a molecule was found to correlate with high chemical reactivity and biological activity nih.gov.
These quantum chemical parameters, once calculated, can be used to derive various reactivity descriptors.
Interactive Table: Predicted Quantum Chemical Properties of this compound
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high (less negative) | Indicates good electron-donating capability of the chlorophenyl ring. |
| LUMO Energy | Low (more negative/less positive) | Indicates high susceptibility of the sulfur atom to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Moderate | Reflects a balance between stability and reactivity. |
| Electron Affinity (A) | Positive | Favorable for accepting an electron. |
| Ionization Potential (I) | Moderate | Energy required to remove an electron. |
| Chemical Hardness (η) | Moderate | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | High | Indicates a strong electrophilic nature. |
Note: The values in this table are qualitative predictions based on the analysis of analogous compounds and general principles of quantum chemistry. Actual values would require specific DFT calculations.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, allowing for the determination of transition state structures and activation energies. For this compound, a primary area of interest would be the mechanism of nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. Such reactions are fundamental to the synthetic utility of this class of compounds.
The two principal mechanisms for nucleophilic substitution at a sulfonyl group are the concerted SN2-like pathway and a stepwise addition-elimination mechanism. Theoretical calculations can help distinguish between these possibilities. For many arenesulfonyl chlorides, an SN2-like mechanism is often favored. Computational studies on the chloride-chloride exchange reaction in benzenesulfonyl chloride and its derivatives have shown that the reaction proceeds via a single transition state, which is characteristic of an SN2 mechanism.
Quantum computational studies on the SN2 reaction between chloromethane and a chloride ion have demonstrated the applicability of these methods in describing the potential energy surface of such reactions nih.govarxiv.org. Similar computational approaches applied to this compound would involve mapping the potential energy surface for the approach of a nucleophile to the sulfur atom. This would allow for the identification of the transition state and the calculation of the activation barrier, providing a quantitative measure of the reaction rate.
The presence of the 4-chlorophenyl group can influence the reaction mechanism. The electronic effect of the chlorine substituent on the phenyl ring (an electron-withdrawing group) would be expected to further enhance the electrophilicity of the sulfur atom, potentially favoring the SN2 pathway.
Theoretical Predictions of Reactivity and Selectivity
Theoretical calculations can predict the reactivity of different sites within a molecule and the selectivity of its reactions. For this compound, this is particularly relevant for predicting how it will react with various nucleophiles.
Reactivity Indices: Global and local reactivity descriptors derived from DFT calculations can provide quantitative predictions of reactivity.
Local Reactivity Descriptors: Fukui functions or a Molecular Electrostatic Potential (MEP) map can predict the most reactive sites within the molecule. The MEP map visually indicates regions of positive and negative electrostatic potential. For this compound, the MEP would be expected to show a highly positive potential (electron-poor region) around the sulfur atom, confirming it as the primary site for nucleophilic attack. Conversely, negative potentials would be located around the oxygen and chlorine atoms of the sulfonyl group and on the chlorophenyl ring.
Selectivity: In reactions with polyfunctional nucleophiles, theoretical calculations can predict the regioselectivity. By modeling the transition states for attack at different nucleophilic centers, the activation energies can be compared to determine the most favorable reaction pathway. For instance, in a reaction with an amino alcohol, calculations could predict whether the amino or the hydroxyl group would preferentially attack the sulfonyl chloride.
Studies on the reactivity of similar compounds, such as 1-(arylsulfonyl)-2-R-4-chloro-2-butenes, have successfully used DFT to correlate reactivity parameters with experimental outcomes researchgate.net. These studies demonstrate the reliability of computational methods in predicting the chemical behavior of complex organic molecules.
Advanced Analytical Characterization Techniques for 2 4 Chlorophenyl Ethanesulfonyl Chloride and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the detailed structural characterization of 2-(4-chlorophenyl)ethanesulfonyl chloride. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information regarding the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the proton NMR spectrum of this compound, the aromatic protons on the chlorophenyl ring are expected to appear as two distinct doublets in the range of δ 7.2-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The two methylene (B1212753) groups (-CH₂-CH₂-) adjacent to the phenyl and sulfonyl chloride groups, respectively, would likely present as complex multiplets or distinct triplets around δ 3.0-4.0 ppm. For instance, analogous structures like 2-chloroethanesulfonyl chloride show methylene protons in this region, with shifts around 4.0 ppm. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation. The carbon atoms of the 4-chlorophenyl group would resonate in the aromatic region (approximately δ 120-140 ppm). The two methylene carbons would be expected in the aliphatic region, with the carbon adjacent to the electron-withdrawing sulfonyl chloride group appearing further downfield.
Infrared (IR) Spectroscopy:
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands. The sulfonyl chloride (-SO₂Cl) group is expected to show strong, distinct asymmetric and symmetric stretching vibrations in the regions of 1370-1385 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The presence of the C-Cl bond on the aromatic ring would likely result in a stretching vibration in the fingerprint region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would appear in the 1400-1600 cm⁻¹ range. For comparison, the IR spectrum of ethanesulfonyl chloride displays similar characteristic peaks for the sulfonyl chloride group. chemicalbook.com
Mass Spectrometry (MS):
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), characteristic isotopic patterns for fragments containing chlorine would be observed. docbrown.info Predicted mass spectrometry data suggests a monoisotopic mass of 237.9622 Da. uni.lu Common fragmentation pathways would likely involve the loss of the sulfonyl chloride group or cleavage of the ethyl chain.
| Technique | Predicted Key Observables for this compound | Analogous Compound Data |
| ¹H NMR | Aromatic protons: δ 7.2-7.5 ppm (two doublets); Methylene protons: δ 3.0-4.0 ppm (multiplets/triplets) | 2-(4-chlorophenyl)aniline shows aromatic protons in a similar region. researchgate.net |
| ¹³C NMR | Aromatic carbons: δ 120-140 ppm; Aliphatic carbons: downfield shift for carbon adjacent to -SO₂Cl | General ranges for substituted benzenes and alkyl chains. |
| IR Spectroscopy | Asymmetric -SO₂Cl stretch: 1370-1385 cm⁻¹; Symmetric -SO₂Cl stretch: 1170-1190 cm⁻¹; Aromatic C=C stretch: 1400-1600 cm⁻¹ | Ethanesulfonyl chloride shows characteristic sulfonyl chloride peaks. chemicalbook.com |
| Mass Spectrometry | Molecular ion peak with isotopic pattern for two chlorine atoms; Fragmentation involving loss of -SO₂Cl and ethyl chain cleavage. | Predicted m/z for [M+H]⁺ is 238.96948. uni.lu |
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of moderately polar to nonpolar organic compounds. For the analysis of this compound and its derivatives, a C18 column would likely be employed. researchgate.net A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would be suitable for achieving good separation. researchgate.netpensoft.net Detection is typically carried out using a UV detector, as the chlorophenyl group is a strong chromophore. The development of a stability-indicating HPLC method can also be crucial for monitoring the degradation of the compound under various conditions. pensoft.net
Gas Chromatography (GC):
The direct analysis of sulfonyl chlorides, including this compound, by gas chromatography can be challenging due to their thermal lability. core.ac.uk At the high temperatures often required for GC analysis, sulfonyl chlorides can degrade, leading to inaccurate quantification and the appearance of artifact peaks. core.ac.uk To overcome this, a common strategy is to derivatize the sulfonyl chloride to a more thermally stable derivative, such as a sulfonamide. core.ac.uk For instance, reaction with a secondary amine like diethylamine (B46881) would convert the sulfonyl chloride to the corresponding N,N-diethylsulfonamide, which is more amenable to GC analysis. The analysis of related chloroalkanes and alkanesulfonyl chlorides has been successfully performed using GC coupled with mass spectrometry (GC-MS) for identification. core.ac.uk
| Technique | Typical Conditions for Analysis of Related Compounds | Considerations for this compound |
| HPLC | Column: C18; Mobile Phase: Acetonitrile/water or Methanol/water with buffer; Detection: UV | The aromatic ring allows for sensitive UV detection. Method validation according to ICH guidelines is important for quality control. researchgate.net |
| GC | Derivatization: Conversion to sulfonamides to improve thermal stability; Detection: Mass Spectrometry (MS) | Direct analysis may lead to degradation. Derivatization is a recommended approach for accurate quantitative analysis. core.ac.uk |
Advanced Techniques for Mechanistic Investigations
Understanding the reaction mechanisms involving this compound and its derivatives often requires the use of advanced analytical techniques that can provide kinetic and structural information on transient species.
Kinetic studies can be performed by monitoring the reaction progress over time using either spectroscopic or chromatographic methods. For example, the rate of a reaction involving this compound could be followed by observing the disappearance of the reactant or the appearance of a product using HPLC with UV detection. This approach allows for the determination of reaction orders and rate constants.
In some cases, continuous flow chemistry coupled with in-line analytical techniques can provide detailed mechanistic insights. This approach allows for the study of reaction kinetics with high precision and the potential identification of short-lived intermediates that might not be observable under batch conditions. While not specific to the target compound, studies on the continuous flow synthesis of other sulfonyl chlorides have utilized this methodology to understand reaction mechanisms and optimize conditions. uni.lu
Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental data to model reaction pathways, predict transition state energies, and rationalize observed reactivity and selectivity. These theoretical studies can provide a deeper understanding of the underlying reaction mechanisms at a molecular level.
Future Directions and Emerging Research Avenues for 2 4 Chlorophenyl Ethanesulfonyl Chloride
Development of Asymmetric Transformations
The development of novel asymmetric transformations is a cornerstone of modern organic synthesis, enabling the selective production of chiral molecules. While the broader class of sulfonyl chlorides has been employed in asymmetric synthesis, dedicated studies on 2-(4-chlorophenyl)ethanesulfonyl chloride are notably absent. Future research could productively focus on its use as a chiral derivatizing agent or as a precursor to chiral catalysts.
One promising direction involves the synthesis of chiral ligands incorporating the 2-(4-chlorophenyl)ethanesulfonyl moiety. These ligands could then be coordinated with transition metals to create catalysts for a range of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The electronic properties conferred by the 4-chlorophenyl group could influence the catalytic activity and enantioselectivity of such systems.
Furthermore, this sulfonyl chloride could be utilized in organocatalysis. Chiral amines or phosphines could be functionalized with the 2-(4-chlorophenyl)ethanesulfonyl group to generate novel organocatalysts. The steric and electronic nature of this group could play a crucial role in the stereochemical outcome of reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions.
A systematic study of these potential applications would require the synthesis of a library of chiral derivatives and their subsequent evaluation in various asymmetric transformations. Detailed mechanistic investigations, including computational modeling, would be essential to understand the role of the 2-(4-chlorophenyl)ethanesulfonyl group in inducing chirality.
Integration into Catalytic Cycles
The integration of this compound into novel catalytic cycles presents another fertile ground for research. Its reactivity as a sulfonylating agent could be harnessed in cycles that generate valuable chemical intermediates. For instance, it could serve as a precursor to sulfene (B1252967) intermediates, which are highly reactive species capable of participating in various cycloaddition and insertion reactions.
Research in this area could explore the development of catalytic methods for the in-situ generation of the corresponding sulfene from this compound. This would avoid the isolation of the unstable sulfene and allow for its immediate trapping with a variety of substrates, leading to the synthesis of complex cyclic sulfonamides and other sulfur-containing heterocycles.
Another avenue involves its use as a building block for the synthesis of more complex catalysts. For example, it could be used to modify the structure of known catalysts to fine-tune their activity, selectivity, or stability. The incorporation of the 2-(4-chlorophenyl)ethanesulfonyl group might alter the solubility of the catalyst, facilitating its recovery and reuse, a key aspect of sustainable chemistry.
The table below outlines potential catalytic reactions where this compound could be investigated as a key component.
| Catalytic Reaction Type | Potential Role of this compound | Desired Outcome |
| Asymmetric Sulfonylation | Chiral reagent or precursor to chiral catalyst | Enantiomerically enriched sulfonamides and sulfonate esters |
| Catalytic Sulfene Generation | Precursor to a highly reactive intermediate | Synthesis of novel sulfur-containing heterocycles |
| Catalyst Modification | Structural modification of existing catalysts | Improved catalyst performance (activity, selectivity, stability) |
Exploration in Materials Science Applications
The unique combination of a reactive sulfonyl chloride group and a chlorinated aromatic ring suggests that this compound could be a valuable monomer or functionalizing agent in materials science. Its incorporation into polymers could impart specific properties such as flame retardancy, altered refractive index, and enhanced thermal stability.
Future research could focus on the synthesis of novel polymers by reacting this compound with various difunctional or multifunctional monomers. For example, polycondensation with diamines or diols could lead to the formation of polysulfonamides or polysulfonates. The properties of these new materials could be systematically studied and compared to existing polymers.
The compound could also be used to functionalize the surfaces of existing materials. By grafting the 2-(4-chlorophenyl)ethanesulfonyl group onto surfaces, properties such as hydrophobicity, adhesion, and biocompatibility could be tailored for specific applications. For instance, modifying the surface of a biomedical implant could potentially improve its integration with surrounding tissues.
The development of functional thin films and coatings is another area of interest. The sulfonyl chloride group can react with various functional groups to form stable covalent bonds, making it a suitable anchor for building up layered materials with specific optical or electronic properties.
Interdisciplinary Chemical Research Perspectives
The potential applications of this compound extend beyond traditional synthetic and materials chemistry, offering opportunities for interdisciplinary research. In the field of chemical biology, it could be explored as a molecular probe to study biological systems. The sulfonyl chloride group is known to react with nucleophilic residues in proteins, such as lysine (B10760008) and tyrosine. This reactivity could be exploited to selectively label proteins for imaging or to develop novel covalent inhibitors for therapeutic purposes.
In medicinal chemistry, the 2-(4-chlorophenyl)ethanesulfonyl moiety could be incorporated into new drug candidates. The sulfonamide group is a well-established pharmacophore found in many approved drugs. The specific substitution pattern of this compound could lead to novel biological activities or improved pharmacokinetic properties.
Furthermore, in the context of environmental chemistry, research could investigate the environmental fate and potential degradation pathways of this compound and its derivatives. Understanding its behavior in the environment is crucial for assessing its long-term impact and for developing sustainable chemical processes.
The following table summarizes potential interdisciplinary research areas for this compound.
| Research Area | Potential Application | Research Focus |
| Chemical Biology | Molecular Probe / Covalent Inhibitor | Protein labeling, enzyme inhibition studies |
| Medicinal Chemistry | Pharmacophore | Synthesis of new bioactive compounds |
| Environmental Chemistry | Fate and Degradation Studies | Understanding environmental impact |
Q & A
Q. What are the critical safety protocols for handling 2-(4-chlorophenyl)ethanesulfonyl chloride in laboratory settings?
Methodological Answer:
- Training : Personnel must undergo training on proper handling, including spill management and emergency procedures.
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to prevent inhalation exposure.
- Storage : Store in tightly sealed containers under inert gas (e.g., nitrogen) in a cool, dry, and well-ventilated area. Avoid moisture, as the compound reacts violently with water .
- Decontamination : Immediately wash skin with soap and water for 15 minutes after contact. For eye exposure, flush with water for 20 minutes and seek medical attention .
Q. What acute health hazards are associated with this compound?
Methodological Answer:
- Skin/Eye Contact : Causes severe irritation, burns, and potential corneal damage.
- Inhalation : Irritates respiratory tract, leading to coughing, dyspnea, or pulmonary edema.
- Immediate Response : Remove contaminated clothing, isolate the area, and use absorbent materials for spills. Avoid neutralization with water due to exothermic reactions .
Q. Which substances are incompatible with this compound?
Methodological Answer:
- Avoid : Oxidizing agents (e.g., chlorates, peroxides), strong bases (e.g., NaOH, KOH), and moisture.
- Reactivity : Violent reactions may occur, releasing toxic gases (e.g., HCl, SO₂). Conduct compatibility tests before designing reactions involving novel reagents .
Q. How should researchers manage waste containing this compound?
Methodological Answer:
- Neutralization : Hydrolyze small quantities in an ice-cold alkaline solution (e.g., 10% NaOH) under controlled conditions.
- Disposal : Follow institutional guidelines for halogenated sulfonyl chlorides. Use certified hazardous waste containers and document disposal procedures .
Advanced Research Questions
Q. How can experimental setups minimize hydrolysis during reactions with this compound?
Methodological Answer:
- Anhydrous Conditions : Use molecular sieves or drying tubes in reaction apparatus. Pre-dry solvents (e.g., THF, DCM) over CaH₂.
- Temperature Control : Maintain reactions at 0–5°C to slow hydrolysis kinetics.
- Monitoring : Employ FT-IR or Raman spectroscopy to detect sulfonic acid byproducts in real time .
Q. What strategies address contradictory data in sulfonylation reaction yields?
Methodological Answer:
- Variable Control : Systematically test parameters (e.g., stoichiometry, solvent polarity, catalyst loading).
- Mechanistic Analysis : Use DFT calculations to explore transition states or side reactions (e.g., nucleophilic substitution vs. elimination).
- Reproducibility : Validate results across multiple batches and characterize products via HPLC-MS and ¹H/¹³C NMR .
Q. How should chronic exposure risks be assessed given limited toxicological data?
Methodological Answer:
- Risk Modeling : Apply read-across methods using structurally similar sulfonyl chlorides with known chronic toxicity.
- Biomonitoring : Track urinary metabolites (e.g., sulfonic acid derivatives) in lab personnel.
- Engineering Controls : Implement automated dispensing systems to reduce direct handling .
Q. What analytical methods ensure purity and structural integrity of synthesized derivatives?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
- Structural Confirmation : Perform high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via TLC or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
